molecular formula C17H18N2O5 B2830410 methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate CAS No. 1797160-45-2

methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate

Cat. No.: B2830410
CAS No.: 1797160-45-2
M. Wt: 330.34
InChI Key: KVSMEUWOXQYQDJ-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyridinone moiety through a hydroxypropyl carbamoyl group

Scientific Research Applications

Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoate ester, followed by the introduction of the hydroxypropyl group and subsequent coupling with the pyridinone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. This method allows for better control over the reaction parameters and can lead to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.

Mechanism of Action

The mechanism by which methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate: shares similarities with other benzoate esters and pyridinone derivatives.

    Ethyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)phenylacetate: Similar structure with a phenylacetate group instead of a benzoate group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-24-17(23)13-7-5-12(6-8-13)16(22)18-10-14(20)11-19-9-3-2-4-15(19)21/h2-9,14,20H,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSMEUWOXQYQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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